![molecular formula C7H15NO2 B187248 N-methoxy-N-methylpentanamide CAS No. 129118-11-2](/img/structure/B187248.png)
N-methoxy-N-methylpentanamide
Overview
Description
N-methoxy-N-methylpentanamide is an organic compound with the molecular formula C7H15NO2. It is a member of the amide family, characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methoxy-N-methylpentanamide can be synthesized through the reaction of valeric acid with N-methyl-N-methoxyamine hydrochloride in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and a base like N-methylmorpholine. The reaction is typically carried out in an aprotic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-methoxy-N-methylpentanamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce valeric acid and N-methyl-N-methoxyamine.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the amide group.
Substitution: Reagents like alkyl halides can be used for substitution reactions involving the methoxy group.
Major Products Formed
Hydrolysis: Valeric acid and N-methyl-N-methoxyamine.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
Organic Synthesis
Role as an Intermediate
N-methoxy-N-methylpentanamide serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to undergo diverse chemical reactions makes it valuable in creating complex molecules. For example, it can be hydrolyzed to yield valeric acid and N-methyl-N-methoxyamine, or reduced to form corresponding amine derivatives.
Kinetic Resolution
Recent studies have demonstrated its utility in kinetic resolution processes. The compound has been effectively utilized in asymmetric esterification and acylation protocols, showcasing high selectivity and efficiency in synthesizing desired products .
Pharmaceutical Research
Drug Development
this compound is being investigated for its potential applications in drug development. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for therapeutic agents. Research has indicated that compounds similar to this compound exhibit significant biological activity, suggesting potential pathways for new drug formulations .
Inhibitory Properties
In specific studies, derivatives of this compound have been explored as inhibitors of critical protein interactions involved in cancer progression, particularly targeting the YAP/TAZ-TEAD pathway . This highlights its significance in developing treatments for malignant conditions.
Material Science
Polymer Synthesis
The compound's reactivity also extends to material science, where it is used in the preparation of polymers and advanced materials. Its unique chemical properties facilitate the development of new materials with desirable characteristics for industrial applications.
Chemical Biology
Mechanistic Studies
this compound's role as a nucleophile or electrophile allows it to participate in various reactions that are critical for understanding biochemical pathways. This aspect is particularly relevant in chemical biology, where elucidating mechanisms of action can lead to advancements in therapeutic strategies.
Mechanism of Action
The mechanism of action of N-methoxy-N-methylpentanamide involves its interaction with various molecular targets. The methoxy and methyl groups attached to the nitrogen atom influence its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reagents involved.
Comparison with Similar Compounds
Similar Compounds
- N-methoxy-N-methylacetamide
- N-methoxy-N-methylpropionamide
- N-methoxy-N-methylbutanamide
Uniqueness
N-methoxy-N-methylpentanamide is unique due to its specific structure, which includes a pentanamide backbone with methoxy and methyl groups attached to the nitrogen atom. This structure imparts distinct chemical properties and reactivity compared to other similar compounds with shorter or longer carbon chains.
Biological Activity
N-methoxy-N-methylpentanamide, also known as a Weinreb amide, is a compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and potential implications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by its unique methoxy and methyl groups attached to the nitrogen atom of the pentanamide backbone. This structural feature enhances its solubility in polar solvents, making it suitable for diverse chemical applications.
- Chemical Formula : CHNO\
- CAS Number : 129118-11-2
The compound's structure facilitates reactivity at both the amide nitrogen and the methoxymethyl carbon, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves straightforward reaction pathways that allow for its accessibility in laboratory settings. The compound can be synthesized through the reaction of N-methylpentanamide with methanol under acidic conditions, yielding good to excellent yields.
1. Reactivity and Mechanisms
This compound has been shown to participate in various chemical reactions, including acylation reactions. It acts as an effective acylating agent when coupled with Grignard and organolithium reagents, producing ketones and aldehydes . This property is significant for drug development, as it allows for the modification of bioactive molecules.
2. Case Studies
A study focused on the intermolecular CDC (C-H activation) amination involving this compound demonstrated its utility in synthesizing a range of products under optimized conditions. The reaction yielded various aminated products, indicating the compound's versatility in organic synthesis .
In another investigation, this compound was utilized in the synthesis of α-keto heterocycles that exhibited anti-inflammatory properties by inhibiting prostaglandin E2 generation in renal mesangial cells . This suggests potential therapeutic applications in inflammatory diseases.
3. Inhibitory Activity
Research has indicated that derivatives of this compound can inhibit key enzymes involved in critical metabolic pathways. For instance, compounds derived from this amide class have been evaluated for their ability to inhibit glycinamide ribonucleotide transformylase (GAR Tfase), an enzyme pivotal in purine biosynthesis . The inhibition of such enzymes presents opportunities for developing new anticancer therapies.
Comparative Analysis
The following table summarizes key features and findings related to this compound and similar compounds:
Compound Name | Chemical Formula | Biological Activity | Notable Features |
---|---|---|---|
This compound | CHNO | Acylating agent; Inhibitor of GAR Tfase | Soluble in polar solvents; versatile reactivity |
N-(4-Methoxyphenyl)pentanamide | CHNO\ | Anthelmintic properties | Effective against Toxocara canis |
Pentanamide, N-(3-chloro-4-methylphenyl)-2-methyl | CHClN\ | Potential antitumor activity | Contains a chlorinated aromatic ring |
Properties
IUPAC Name |
N-methoxy-N-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5-6-7(9)8(2)10-3/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTCEEGTCPVQNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396624 | |
Record name | N-methoxy-N-methylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129118-11-2 | |
Record name | N-methoxy-N-methylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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